molecular formula C11H11BrN2O B12075288 6-Bromo-1H-indole-4-carboxylic acid dimethylamide

6-Bromo-1H-indole-4-carboxylic acid dimethylamide

Cat. No.: B12075288
M. Wt: 267.12 g/mol
InChI Key: RNXFXVNVFLGADH-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-4-carboxylic acid dimethylamide is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid dimethylamide group at the 4th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indole-4-carboxylic acid dimethylamide typically involves the bromination of indole derivatives followed by the introduction of the carboxylic acid dimethylamide group. One common method involves the bromination of 1H-indole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 6-bromo-1H-indole-4-carboxylic acid is then reacted with dimethylamine under appropriate conditions to form the dimethylamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indole-4-carboxylic acid dimethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted indole derivatives, while oxidation reactions can produce indole oxides .

Scientific Research Applications

6-Bromo-1H-indole-4-carboxylic acid dimethylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid dimethylamide group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-indole-4-carboxylic acid dimethylamide is unique due to the presence of both the bromine atom and the carboxylic acid dimethylamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-N,N-dimethyl-1H-indole-4-carboxamide

InChI

InChI=1S/C11H11BrN2O/c1-14(2)11(15)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,1-2H3

InChI Key

RNXFXVNVFLGADH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2C=CNC2=CC(=C1)Br

Origin of Product

United States

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